molecular formula C7H5Cl2NO B3043709 2-Amino-5-chlorobenzoyl chloride CAS No. 910230-30-7

2-Amino-5-chlorobenzoyl chloride

Cat. No. B3043709
CAS RN: 910230-30-7
M. Wt: 190.02 g/mol
InChI Key: LTTIROGMGGAMBU-UHFFFAOYSA-N
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Description

2-Amino-5-chlorobenzoyl chloride is a chemical compound with the molecular formula C7H5Cl2NO. It is categorized under Carbonyl Chlorides . It is also known as Benzophenone, 2-amino-5-chloro- .


Synthesis Analysis

The synthesis of 2-Amino-5-chlorobenzoyl chloride involves the reduction of isoxazole through iron powder . The synthesis technology comprises several steps including weighing raw materials, feeding toluene, hydrochloric acid, isoxazole and iron powder into a reaction kettle, heating to reflux, holding the temperature, sampling and testing until qualification is achieved .


Molecular Structure Analysis

The molecular structure of 2-Amino-5-chlorobenzoyl chloride can be represented by the formula C7H5Cl2NO . The molecular weight of this compound is 190.029 .

Scientific Research Applications

C7H5Cl2NO\text{C}_7\text{H}_5\text{Cl}_2\text{NO}C7​H5​Cl2​NO

, has garnered interest in various fields. Here are six unique applications:

Safety and Hazards

2-Amino-5-chlorobenzoyl chloride is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and to store it in a well-ventilated place .

Future Directions

Benzamidoxime derivatives, which include compounds like 2-Amino-5-chlorobenzoyl chloride, have been reported to have potent anti-microbial and anti-tumor activity . This suggests that these compounds could have a potent effect on mammalian tumor cells and could be used in the development of new classes of anticancer drugs .

Mechanism of Action

properties

IUPAC Name

2-amino-5-chlorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO/c8-4-1-2-6(10)5(3-4)7(9)11/h1-3H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTTIROGMGGAMBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-chlorobenzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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